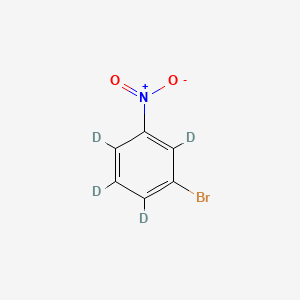

3-溴硝基苯-d4

描述

3-Bromonitrobenzene-d4 is a deuterated form of 3-Bromonitrobenzene, an organic compound with the chemical formula C6H3BrNO2 . The compound is commonly used as an intermediate molecule in the production of various chemicals, such as pharmaceuticals, dyes, and agrochemicals .

Synthesis Analysis

The synthesis of 3-Bromonitrobenzene involves the bromination of nitrobenzene with bromine in oleum . The preparation of 3-bromonitrobenzene by the bromination of nitrobenzene with bromine in oleum is described in a patent .Molecular Structure Analysis

The molecular structure of 3-Bromonitrobenzene-d4 is characterized by the presence of four deuterium atoms in place of hydrogen atoms, resulting in enhanced stability and unique spectroscopic properties .Chemical Reactions Analysis

Chemically, 3-Bromonitrobenzene-d4 is a nitro compound, which means it contains a nitro group (-NO2) attached to a benzene ring. Nitro compounds are known for their relatively high reactivity, making 3-Bromonitrobenzene-d4 a useful reagent for various chemical reactions .Physical and Chemical Properties Analysis

3-Bromonitrobenzene-d4 has a density of 1.7±0.1 g/cm3, a boiling point of 265.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 48.3±3.0 kJ/mol, and it has a flash point of 103.6±19.8 °C .科学研究应用

绿色合成和晶体结构分析

3-溴硝基苯是绿色合成 3,3'-二溴偶氮苯的关键前体,展示了该化合物在生态友好型化学合成过程中的用途。此合成发生在水性介质中,突显了该化合物在不同环境中的多功能性。所得产物的晶体结构由 1H NMR 和 X 射线单晶衍射表征,突出了 3-溴硝基苯在开发具有特定结构性质的新型材料中的潜力 (郭建平,2006)。

光谱研究和化学分析

该化合物的能谱特性已得到广泛研究,研究重点是其 FT-IR 和 FT-拉曼光谱。这些研究为 3-溴硝基苯的分子结构和振动波数提供了宝贵的见解,有助于在科学研究中识别和分析类似化合物。基于密度泛函理论 (DFT) 计算的这种详细光谱分析对于理解该化合物在各种化学环境中的行为至关重要 (V. Krishnakumar、N. Jayamani、R. Mathammal,2009)。

生物降解和环境影响

对包括 3-溴硝基苯在内的卤代硝基芳香化合物的生物降解的研究揭示了微生物修复环境污染物的潜力。已发现嗜异杆菌属和假单胞菌等菌株能够降解 3-溴硝基苯,从而为减轻此类有毒化合物对环境的影响提供了一条生物途径。这些研究不仅证明了微生物物种对异源污染物的适应性,还促进了可持续环境清洁策略的发展 (徐志辉等,2022),(王磊等,2019)。

催化和化学合成

3-溴硝基苯在各种催化过程和化学合成(如铃木-宫浦交叉偶联反应)中作为关键中间体。由 2-溴硝基苯开发用于催化应用的新型、空气稳定的膦配体证明了该化合物在促进高效、钯催化的交叉偶联反应中的作用。这项研究强调了 3-溴硝基苯衍生物在推进合成化学(特别是在复杂有机化合物的合成中)中的重要性 (R. Ghosh、N. N. Adarsh、Amitabha Sarkar,2010)。

作用机制

Target of Action

3-Bromonitrobenzene-d4 is a deuterated form of 3-Bromonitrobenzene, an organic compound with the chemical formula C6H3BrNO2 . The compound is commonly used as an intermediate molecule in the production of various chemicals, such as pharmaceuticals, dyes, and agrochemicals . The primary targets of 3-Bromonitrobenzene-d4 are the enzymes involved in its biodegradation, such as the Rieske nonheme iron dioxygenase (DcbAaAbAcAd) and the chlorocatechol 1,2-dioxygenase (DccA) .

Mode of Action

The mode of action of 3-Bromonitrobenzene-d4 involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways involved in the degradation of 3-Bromonitrobenzene-d4 are catalyzed by the Dcb and Dcc enzymes of Diaphorobacter sp. strain JS3051 . The Rieske nonheme iron dioxygenase (DcbAaAbAcAd) catalyzes the dihydroxylation of 3-Bromonitrobenzene-d4, resulting in the regiospecific production of ring-cleavage intermediates . The chlorocatechol 1,2-dioxygenase (DccA) then converts these intermediates into the corresponding halomuconic acids .

Pharmacokinetics

It is known that the compound is highly flammable and may cause skin irritation or respiratory problems if inhaled . Therefore, appropriate safety precautions should be taken when handling this compound.

Result of Action

The result of the action of 3-Bromonitrobenzene-d4 is the production of halomuconic acids . These acids are the end products of the biodegradation pathway catalyzed by the Dcb and Dcc enzymes .

Action Environment

The action environment of 3-Bromonitrobenzene-d4 is typically a habitat contaminated with mixtures of chloronitrobenzenes . The ability of Diaphorobacter sp. strain JS3051 to utilize multiple substrates provides a strong selective advantage in such environments .

安全和危害

未来方向

属性

IUPAC Name |

1-bromo-2,3,4,6-tetradeuterio-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIROFMBWVMWLB-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate](/img/structure/B588495.png)

![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B588502.png)